Riluzole 5-Trifluoromethoxy Isomer
Description
Overview of Benzothiazole (B30560) Core Structures and Their Significance in Medicinal Chemistry
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. nih.govbibliomed.org This heterocyclic motif is present in a wide array of biologically active compounds, including natural products and synthetic drugs. nih.gov The inherent properties of the benzothiazole core, such as its aromaticity, planarity, and ability to participate in various intermolecular interactions, make it an attractive framework for the design of novel therapeutic agents. nih.gov
Benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects. chemistryjournal.netijpsr.com The versatility of the benzothiazole nucleus allows for chemical modifications at various positions, enabling medicinal chemists to fine-tune the compound's properties to achieve desired biological outcomes. ijper.org
Importance of Positional Isomerism in Modulating Pharmacological Profiles and Bioactivity
Positional isomerism, a type of structural isomerism, plays a critical role in determining the pharmacological profile and bioactivity of a drug molecule. The specific position of a substituent on a core scaffold can significantly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its interaction with biological targets. Even a minor shift in the location of a functional group can lead to a dramatic change in a compound's efficacy and safety.
The strategic placement of substituents can alter the electronic distribution, lipophilicity, and steric hindrance of a molecule, thereby affecting its ability to bind to receptors or enzymes. This principle is a cornerstone of drug design, where the optimization of a lead compound often involves the synthesis and evaluation of its various positional isomers to identify the most potent and selective candidate.
Contextualization of Riluzole (B1680632) 5-Trifluoromethoxy Isomer within Contemporary Drug Discovery Research
Riluzole, a benzothiazole derivative with a trifluoromethoxy group at the 6-position, is a well-established drug used in the management of amyotrophic lateral sclerosis (ALS). neurofit.comnih.gov The Riluzole 5-Trifluoromethoxy Isomer, as its name suggests, is a positional isomer of Riluzole where the trifluoromethoxy group is located at the 5-position of the benzothiazole ring. cymitquimica.com
This isomer is primarily recognized as an impurity found in the synthesis of Riluzole. cymitquimica.com While not developed as a therapeutic agent itself, its presence and potential biological activity are of interest in the context of pharmaceutical quality control and for a deeper understanding of the structure-activity relationships (SAR) of Riluzole and related compounds. The study of such isomers can provide valuable insights into the specific molecular interactions that govern the therapeutic effects of the parent drug. The trifluoromethoxy group is known to possess unique properties, including high metabolic stability and lipophilicity, which can significantly modify the characteristics of a molecule. nih.gov Therefore, understanding the impact of its positional change from position 6 to 5 is a relevant area of investigation in contemporary drug discovery research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5F3N2OS |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-6-5(3-4)13-7(12)15-6/h1-3H,(H2,12,13) |
InChI Key |
XOCOZIHOJCULLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(S2)N |
Origin of Product |
United States |
Synthetic Methodologies for Riluzole 5 Trifluoromethoxy Isomer
Regioselective Synthesis Strategies for 5-Trifluoromethoxy Benzothiazole (B30560) Derivatization
The regioselectivity of the benzothiazole ring formation is the cornerstone of synthesizing the 5-trifluoromethoxy isomer. Traditional methods, such as the Hugerschoff and Jacobson syntheses, when applied to meta-substituted anilines, often result in a mixture of isomers. researchgate.netresearchgate.net
The most logical and common precursor for the synthesis of the Riluzole (B1680632) 5-Trifluoromethoxy Isomer is 3-(trifluoromethoxy)aniline (B52521) . researchgate.net This starting material is commercially available, simplifying the initial steps of the synthetic process. conicet.gov.ar The core of the synthesis involves the reaction of this aniline (B41778) with a source of thiocyanate, typically an alkali metal salt like potassium or ammonium (B1175870) thiocyanate, followed by an oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring. indexcopernicus.com
The critical issue of regioselectivity arises at this cyclization stage. The reaction of 3-(trifluoromethoxy)aniline can theoretically proceed via cyclization at either the C2 or C6 position relative to the amino group, leading to the formation of both the 5-(trifluoromethoxy) and the 7-(trifluoromethoxy) isomers.
Table 1: Potential Isomeric Products from the Cyclization of 3-(Trifluoromethoxy)aniline
| Starting Material | Reagents | Potential Products | Isomer Position |
| 3-(Trifluoromethoxy)aniline | 1. KSCN2. Br₂ | 2-Amino-5-(trifluoromethoxy)benzothiazole | 5-Isomer |
| 3-(Trifluoromethoxy)aniline | 1. KSCN2. Br₂ | 2-Amino-7-(trifluoromethoxy)benzothiazole | 7-Isomer |
The electronic and steric effects of the trifluoromethoxy group influence the position of the cyclization, but often not with complete selectivity, thus producing an isomeric mixture that necessitates rigorous purification.
For instance, the classic approach using bromine in chloroform (B151607) or acetic acid is effective but can lead to side reactions, including bromination of the aromatic ring. researchgate.netresearchgate.net Alternative oxidizing systems, such as hydrogen peroxide/HCl or mechanochemical methods with ammonium persulfate, might offer milder conditions and potentially altered regioselectivity. nih.govnih.gov
Table 2: Conceptual Optimization Parameters for 5-Isomer Synthesis
| Parameter | Variables | Potential Impact |
| Solvent | Acetic Acid, Chloroform, DMF, Ethanol | Can influence solubility of intermediates and transition state energies, affecting isomeric ratio. |
| Temperature | 0 °C to 140 °C | Higher temperatures may favor one isomer over the other but can also lead to increased byproducts. |
| Oxidant | Br₂, H₂O₂, (NH₄)₂S₂O₈, DDQ | The choice of oxidant can significantly affect yield and purity. google.com |
| Reactant Ratio | Molar equivalents of aniline, thiocyanate, and oxidant | Stoichiometry must be carefully controlled to minimize unreacted starting materials and side products. |
A systematic study varying these conditions would be necessary to determine the optimal protocol for maximizing the yield of the Riluzole 5-Trifluoromethoxy Isomer.
Novel Synthetic Routes for the Introduction of the Trifluoromethoxy Group at the 5-Position
An alternative to the classical approach involves introducing the trifluoromethoxy group onto a pre-existing, suitably functionalized benzothiazole ring. This strategy circumvents the regioselectivity issue of the cyclization step but introduces new challenges related to the trifluoromethoxylation reaction itself.
Modern organic synthesis offers several methods for introducing the -OCF₃ group. mdpi.com
Electrophilic Trifluoromethoxylation : This approach could theoretically be applied to a precursor like 2-amino-5-hydroxybenzothiazole. Reagents such as hypervalent iodine compounds (e.g., Togni or Umemoto-type reagents) can act as electrophilic sources of the "CF₃O⁺" synthon. mdpi.combeilstein-journals.org Photoredox catalysis has also emerged as a powerful tool for radical trifluoromethoxylation under mild conditions. mdpi.com
Nucleophilic Trifluoromethoxylation : This method would typically involve a precursor such as 2-amino-5-halobenzothiazole (e.g., bromo- or iodo-). Copper-catalyzed cross-coupling reactions with nucleophilic trifluoromethoxylating agents (e.g., AgOCF₃ or CsOCF₃) could then be employed to install the trifluoromethoxy group. mdpi.comacs.org
These novel routes, while plausible, would require significant development and optimization for the specific benzothiazole substrates.
Scalable Synthesis Approaches for Research Material Production
Scaling up the synthesis of the this compound for the production of research quantities presents a significant challenge, primarily due to the formation of an isomeric mixture. Any scalable process must incorporate a robust and efficient purification method. For laboratory-scale production of reference standards, multi-gram synthesis followed by preparative chromatography is a common, albeit resource-intensive, strategy. nih.gov The development of a highly regioselective synthesis would be the most critical factor in enabling a truly scalable and cost-effective production process.
Purification and Isolation Techniques to Achieve High Isomeric Purity
Given that the synthesis of the 5-trifluoromethoxy isomer likely yields a mixture with its 7-substituted counterpart, purification is a critical final step to obtain material with high isomeric purity (>95%). nih.gov
High-Performance Liquid Chromatography (HPLC) : This is the most effective method for separating closely related isomers. tsijournals.combiomedres.us Analytical HPLC methods are first developed to resolve the different isomers, and these methods are then scaled up to preparative HPLC for isolation. umich.edu Reversed-phase columns (e.g., C18) with mobile phases typically consisting of acetonitrile (B52724) and a buffered aqueous solution are commonly used. tsijournals.comnih.gov
Crystallization : While a powerful purification technique for single compounds, fractional crystallization is often less effective for separating regioisomers with very similar physical properties, such as solubility and melting point. It may be used as a preliminary purification step, but achieving high isomeric purity usually requires subsequent chromatographic methods.
Table 3: Comparison of Purification Techniques for Isomeric Separation
| Technique | Advantages | Disadvantages |
| Preparative HPLC | High resolution, capable of separating very similar isomers. | Expensive, solvent-intensive, lower throughput. |
| Crystallization | Cost-effective, scalable for large quantities. | Often ineffective for separating regioisomers, potential for co-crystallization. |
| Column Chromatography | Lower cost than HPLC, suitable for moderate quantities. | Lower resolution than HPLC, may not achieve baseline separation of isomers. |
Ultimately, a combination of these techniques may be required to achieve the stringent purity requirements for a certified reference standard.
Advanced Analytical Characterization and Isomer Differentiation
Chromatographic Techniques for High-Resolution Isomeric Separation
Chromatographic methods are indispensable for the separation of closely related chemical entities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for resolving and quantifying isomeric impurities in drug substances. walshmedicalmedia.com
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of Riluzole (B1680632) and its impurities. umich.edu The development of a stability-indicating HPLC method is crucial for separating Riluzole from its potential isomers and degradation products. researchgate.netnih.gov
During the process development of Riluzole, several unknown peaks, including positional isomers like 2-amino-5-(trifluoromethoxy)benzothiazole (a potential designation for the 5-trifluoromethoxy isomer), are often observed in the range of 0.05% to 0.15%. researchgate.netumich.edu To achieve effective separation, various stationary phases and mobile phase compositions are investigated. A common approach involves using a C18 column with a mobile phase consisting of a buffer (such as ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724). researchgate.nettsijournals.com The pH of the mobile phase is a critical parameter that can be adjusted to optimize the resolution between Riluzole and its isomers. tsijournals.com
Validation of the developed HPLC method is performed according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. researchgate.net A well-validated method can achieve a resolution (Rs) value of greater than 2.0 between Riluzole and its potential impurities, including the 5-trifluoromethoxy isomer. tsijournals.com The limit of detection (LOD) for these impurities can be as low as 0.0003% with respect to the test concentration of the active pharmaceutical ingredient (API). tsijournals.com
Table 1: Example HPLC Method Parameters for Riluzole Isomer Profiling
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm researchgate.net |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate Buffer (pH 8.5) tsijournals.com |
| Flow Rate | 1.2 mL/min tsijournals.com |
| Detection | UV at 241 nm tsijournals.com |
| Injection Volume | 20 µL tsijournals.com |
| Column Temperature | 30°C researchgate.net |
Gas chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable intermediates and impurities related to Riluzole synthesis. walshmedicalmedia.com While less common than HPLC for the final drug product analysis, GC can be effectively used to monitor the purity of starting materials and intermediates, which can be a source of isomeric impurities in the final product. umich.eduuta.edu
For instance, the starting material for Riluzole synthesis, 4-(trifluoromethoxy)aniline, may contain its own regioisomers. umich.edusemanticscholar.org GC methods can be developed to separate and quantify these aniline (B41778) isomers, thereby controlling the impurity profile of the subsequent synthetic steps. The choice of the GC column's stationary phase is critical for achieving the desired separation of these closely related compounds. uta.edu Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful tool for both separation and identification of these volatile impurities. nih.gov
Spectroscopic Methods for Definitive Structural Elucidation of Positional Isomers
While chromatography provides separation, spectroscopic techniques are essential for the unambiguous structural identification of the separated isomers. oxinst.comnews-medical.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds, making it ideal for distinguishing between positional isomers. magritek.com Both ¹H and ¹³C NMR are utilized to confirm the exact connectivity of atoms within the Riluzole 5-trifluoromethoxy isomer. researchgate.netresearchgate.net
The chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H NMR spectrum provide detailed information about the arrangement of protons on the benzothiazole (B30560) ring system. nih.gov For the this compound, the substitution pattern on the aromatic ring will result in a unique set of signals in the aromatic region (typically δ 6-8 ppm) that is distinct from that of Riluzole (the 6-trifluoromethoxy isomer) and other potential isomers like the 4- and 7-substituted analogues. oxinst.com For example, the ¹H NMR spectrum of the 5-trifluoromethoxy isomer is expected to show a singlet and two doublets, which differs from the spectral patterns of other isomers. semanticscholar.org
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further aid in the definitive assignment of all proton and carbon signals, providing unequivocal confirmation of the isomer's structure. news-medical.netnih.gov
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. lcms.cz For the this compound, MS analysis will confirm its molecular weight, which is identical to that of Riluzole (m/z 234 for the neutral molecule and 235 for the protonated molecule). umich.edusemanticscholar.org
While isomers cannot be differentiated by their molecular weight alone, tandem mass spectrometry (MS/MS) can be employed to generate unique fragmentation patterns for each isomer. nih.gov By subjecting the protonated molecular ion (m/z 235) to collision-induced dissociation (CID), a characteristic set of fragment ions is produced. nih.govresearchgate.net The differences in the fragmentation pathways between the 5-trifluoromethoxy isomer and Riluzole can be subtle but are often sufficient for differentiation, especially with high-resolution mass spectrometry. lcms.cz For instance, the transition of m/z 235 → 166 is a known fragmentation for Riluzole. nih.gov
Table 2: Key Mass Spectrometry Data for Riluzole and its Isomers
| Compound | Molecular Formula | Protonated Molecular Ion (m/z) | Key Fragment Ion (m/z) |
|---|---|---|---|
| Riluzole | C₈H₅F₃N₂OS | 235 semanticscholar.org | 166 nih.gov |
| This compound | C₈H₅F₃N₂OS | 235 semanticscholar.org | Varies based on fragmentation |
| Riluzole 4-Trifluoromethoxy Isomer | C₈H₅F₃N₂OS | 235 semanticscholar.org | Varies based on fragmentation |
Application of Hyphenated Techniques for Comprehensive Mixture Analysis
The combination of chromatographic separation with spectroscopic detection, known as hyphenated techniques, offers a comprehensive solution for the analysis of complex mixtures containing isomers and impurities. nih.govijnrd.orgajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique for impurity profiling. researchgate.net In an LC-MS system, the HPLC separates the components of a mixture, which are then directly introduced into the mass spectrometer for detection and identification. frontiersin.org This allows for the simultaneous separation and molecular weight determination of Riluzole, its 5-trifluoromethoxy isomer, and other related substances in a single analytical run. umich.edusemanticscholar.org The use of tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis, enabling the confident identification and quantification of isomers even at trace levels. nih.govnih.gov
Similarly, the coupling of HPLC with NMR spectroscopy (LC-NMR) provides an unparalleled ability to separate and structurally elucidate unknown impurities and isomers in complex mixtures without the need for prior isolation. nih.gov This technique is especially valuable for resolving ambiguities in isomeric structures by providing complete NMR spectra for each chromatographically separated peak.
Preclinical Pharmacodynamic Investigations of Riluzole 5 Trifluoromethoxy Isomer
Neuroprotective Potential and Associated Mechanisms in Preclinical Models
Further research is required to elucidate the specific pharmacodynamic properties of the Riluzole (B1680632) 5-Trifluoromethoxy Isomer.
In Vitro Cellular and Biochemical Mechanistic Studies of Riluzole 5-Trifluoromethoxy Isomer: A Review of Current Research
There is currently a significant lack of publicly available scientific literature and research data pertaining to the in vitro cellular and biochemical mechanistic studies of this compound. This specific isomer of Riluzole is primarily documented as a chemical intermediate or impurity in the synthesis of Riluzole itself. While its chemical structure and basic properties are known, extensive investigation into its biological activity and mechanisms of action at the cellular level appears to be limited or not published in accessible scientific databases.
Extensive searches for data on the cellular and biochemical effects of this compound across multiple scientific databases have not yielded specific findings for the following outlined areas:
In Vitro Cellular and Biochemical Mechanistic Studies of Riluzole 5 Trifluoromethoxy Isomer
Investigation of Specific Molecular Targets and Binding Affinities using Receptor Binding Assays:There is no information available regarding the specific molecular targets or binding affinities of Riluzole (B1680632) 5-Trifluoromethoxy Isomer from receptor binding assays.
It is important to distinguish that while the parent compound, Riluzole, has been extensively studied for its neuroprotective, anti-excitotoxic, and other cellular effects, this body of research cannot be directly attributed to its 5-Trifluoromethoxy isomer. Isomers of a compound can have significantly different pharmacological and toxicological profiles.
Therefore, due to the absence of specific research on Riluzole 5-Trifluoromethoxy Isomer, it is not possible to provide a detailed, informative, and scientifically accurate article on its in vitro cellular and biochemical mechanisms as per the requested outline. Further research is required to elucidate the biological activities of this particular chemical entity.
Preclinical Data on this compound Remains Undisclosed in Public Research
Despite extensive searches of scientific literature and public data, there is currently no available in vivo preclinical research detailing the neurobiological and systemic properties of this compound. This specific isomer of the neuroprotective drug Riluzole, identified by the CAS number 752969-85-0 and also referred to as SKA-8, is documented primarily as a chemical entity and an impurity of Riluzole. However, comprehensive studies on its absorption, distribution, metabolism, excretion, and efficacy in animal models of neurological disorders have not been published.
While the parent compound, Riluzole, has been extensively studied, information regarding the specific pharmacokinetic profile and comparative neuroprotective efficacy of its 5-Trifluoromethoxy isomer is absent from the public domain. Scientific and commercial sources confirm its existence and synthesis, but provide no data on its biological activity or behavior in living organisms.
Consequently, a detailed article on the following topics, as requested, cannot be generated due to the lack of foundational research data:
Pharmacokinetic Profiling in Animal Models: No studies were found that describe the systemic absorption, tissue distribution, metabolic pathways, or excretion patterns of this compound in any preclinical species.
Comparative Neuroprotective Efficacy: No research is available that evaluates the efficacy of this isomer in animal models of excitotoxic neuronal injury (such as cerebral ischemia or spinal cord injury) or in models of neuroinflammation and neurodegeneration (like ALS-like or EAE models).
Until research on this compound is conducted and published, a comprehensive analysis of its preclinical profile remains impossible.
In Vivo Preclinical Neurobiological and Systemic Studies of Riluzole 5 Trifluoromethoxy Isomer
Behavioral Pharmacology in Animal Models
Anxiolytic-Like Behavioral Assessments
Specific anxiolytic-like behavioral assessments for the Riluzole (B1680632) 5-Trifluoromethoxy Isomer have not been reported in the scientific literature. While Riluzole has been investigated for its anxiolytic-like effects in various rodent models, such as the elevated plus-maze and light/dark tests, this research has not been extended to its 5-isomer. The focus on the 6-substituted parent compound is due to its known potent central nervous system activity, a prerequisite for anxiolytic effects that is likely diminished or absent in the 5-isomer based on SAR studies.
Central Nervous System Penetration and Brain Targeting Studies in Animal Models
There is no available data from in vivo studies in animal models concerning the central nervous system (CNS) penetration or brain-targeting efficiency of the Riluzole 5-Trifluoromethoxy Isomer.
Computational Chemistry and Molecular Modeling of Riluzole 5 Trifluoromethoxy Isomer
Conformational Analysis and Molecular Geometry Optimization Studies
Computational studies are crucial for determining the most stable three-dimensional arrangement of a molecule, known as its conformational analysis. Through molecular geometry optimization, researchers can identify the lowest energy conformation, which is the most likely structure the molecule will adopt.
For the Riluzole (B1680632) 5-Trifluoromethoxy Isomer, the structure consists of a benzothiazole (B30560) ring system with an amino group at the second position and a trifluoromethoxy group at the fifth position. ontosight.ai The presence of the trifluoromethoxy group, known for its high electronegativity, significantly influences the molecule's electronic and physical properties compared to Riluzole. ontosight.ai In crystallographic studies of related Riluzole salts, the trifluoromethoxy group has been observed to be disordered over two positions, indicating conformational flexibility. nih.gov The geometry of the molecule is defined by the bond lengths, bond angles, and dihedral angles between its atoms.
Table 1: Key Structural Features of Riluzole 5-Trifluoromethoxy Isomer
| Feature | Description |
| Core Structure | Benzothiazole ring |
| Substituent at C2 | Amino group (-NH2) |
| Substituent at C5 | Trifluoromethoxy group (-OCF3) |
| Molecular Formula | C8H5F3N2OS cymitquimica.comlgcstandards.com |
| Molecular Weight | 234.2 g/mol cymitquimica.comlgcstandards.com |
Electronic Structure and Quantum Chemical Investigations
Quantum chemical investigations provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions with biological targets.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
For molecules like the Riluzole isomer, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the trifluoromethoxy group is expected to influence the electron density distribution across the benzothiazole ring system, thereby affecting the energies and localizations of the HOMO and LUMO. ontosight.ai
Electrostatic Potential Surface Mapping for Molecular Interaction Prediction
An electrostatic potential (ESP) surface map is a valuable tool for predicting how a molecule will interact with other molecules. researchgate.net It visually represents the electrostatic potential on the van der Waals surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and are likely to act as hydrogen bond acceptors, while regions of positive potential (blue) are electron-poor and can act as hydrogen bond donors. researchgate.net
In the this compound, the nitrogen atoms of the amino group and the thiazole (B1198619) ring, as well as the oxygen atom of the trifluoromethoxy group, are expected to be regions of negative electrostatic potential. The hydrogen atoms of the amino group would, in contrast, represent areas of positive potential. This distribution of charge is critical for predicting how the isomer might bind to a biological target.
Molecular Docking Simulations with Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov It is widely used in drug discovery to understand how a ligand, such as the Riluzole isomer, might interact with a protein's binding site.
While specific docking studies on the this compound are not widely published, studies on Riluzole itself offer insights into potential biological targets. These include glutamate (B1630785) receptors, voltage-gated sodium channels, and protein kinase CK1δ. ontosight.ai
Ligand-Protein Interaction Analysis and Binding Mode Prediction
Docking studies on the parent compound, Riluzole, have revealed key interactions within the binding sites of its targets. For instance, in protein kinase CK1δ, Riluzole is stabilized by hydrogen bonds with the hinge region of the kinase, and its trifluoromethoxy group occupies a hydrophobic pocket. Similarly, when binding to the TRPC5 channel, Riluzole forms π-π stacking interactions with tyrosine and phenylalanine residues and hydrogen bonds with aspartic acid and serine residues. nih.gov
For the 5-Trifluoromethoxy isomer, it is hypothesized that the benzothiazole core and the amino group would form similar hydrogen bonding and π-stacking interactions. The positioning of the trifluoromethoxy group at the 5-position would influence its orientation within the binding pocket and could lead to different or altered interactions compared to Riluzole, where the group is at the 6-position.
Table 2: Predicted Interaction Types for this compound
| Interaction Type | Potential Involved Moieties |
| Hydrogen Bonding | Amino group, Thiazole nitrogen, Trifluoromethoxy oxygen |
| π-π Stacking | Benzothiazole ring system |
| Hydrophobic Interactions | Trifluoromethoxy group, Benzene (B151609) portion of the ring |
Prediction of Binding Affinities and Target Selectivity
The binding affinity, often expressed as an inhibition constant (Ki) or a docking score, quantifies the strength of the interaction between a ligand and its target. nih.gov These values can be estimated from docking simulations. The selectivity of a compound refers to its ability to bind to a specific target with higher affinity than to other targets.
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Flexibility
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules and their complexes at an atomic level. For the this compound, MD simulations can provide critical insights into the stability of its complex with a biological target and elucidate the conformational dynamics that govern its binding and potential mechanism of action. While direct published MD simulation studies on this specific isomer are not available, this section outlines the established methodology and expected findings from such a study, using a hypothetical complex with a voltage-gated sodium channel (VGSC), a known target of the parent compound, Riluzole. drugbank.compatsnap.comspandidos-publications.comnih.govnih.gov
The primary objectives of performing MD simulations on the this compound-VGSC complex are to assess the stability of the binding pose predicted by molecular docking, to characterize the key intermolecular interactions, and to understand the conformational flexibility of both the ligand and the protein upon binding. nih.govnih.govnih.gov
Simulation Setup and Protocol
A typical MD simulation protocol for the this compound-VGSC complex would involve several key steps. The initial coordinates of the complex would be obtained from molecular docking studies. The complex would then be solvated in a periodic box of water molecules, and counter-ions would be added to neutralize the system. The entire system would be subjected to energy minimization to remove any steric clashes. Subsequently, the system would be gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant pressure and temperature conditions. Finally, a production MD simulation would be run for a significant timescale, typically in the range of hundreds of nanoseconds to microseconds, to capture the dynamic behavior of the complex. uzh.chfrontiersin.org
Analysis of Ligand-Target Complex Stability
The stability of the this compound within the binding site of the VGSC is a crucial indicator of its potential as a modulator of the channel. Several metrics are commonly used to evaluate this stability.
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand's heavy atoms relative to the initial docked conformation is calculated over the simulation trajectory. A stable binding is indicated by a low and converging RMSD value, suggesting that the ligand does not significantly deviate from its initial binding pose. Conversely, a high and fluctuating RMSD may indicate an unstable binding mode.
Hydrogen Bond Analysis: The formation and persistence of hydrogen bonds between the this compound and the amino acid residues of the VGSC are monitored throughout the simulation. Stable and persistent hydrogen bonds are critical for anchoring the ligand in the binding pocket.
Interaction Energy Calculation: The non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein are calculated. A consistently favorable interaction energy throughout the simulation further supports the stability of the complex.
Interactive Data Table: Hypothetical RMSD and Interaction Energy Data for this compound-VGSC Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Interaction Energy (kcal/mol) |
| 0 | 0.00 | -45.2 |
| 50 | 1.25 | -42.8 |
| 100 | 1.31 | -43.5 |
| 150 | 1.28 | -44.1 |
| 200 | 1.35 | -43.9 |
This is a hypothetical representation of data.
Analysis of Conformational Flexibility
MD simulations also provide valuable information on the conformational changes in both the ligand and the target protein upon binding.
Root-Mean-Square Fluctuation (RMSF): The RMSF of the protein's Cα atoms is calculated to identify regions of the protein that exhibit significant conformational changes or flexibility. This can reveal allosteric effects of ligand binding on distant parts of the protein, which may be important for its function. frontiersin.org
Dihedral Angle Analysis: The dihedral angles of the rotatable bonds within the this compound are monitored to understand its conformational flexibility within the binding pocket. This can reveal if the ligand adopts a specific, rigid conformation or if it remains flexible, which can have implications for its binding affinity and selectivity.
Cluster Analysis: Clustering algorithms can be applied to the simulation trajectory to group similar conformations of the ligand-protein complex. This can help to identify the most populated and therefore most stable binding modes. nih.gov
Interactive Data Table: Hypothetical RMSF Data for Key Residues in the VGSC Binding Pocket
| Residue | RMSF (Å) - Apo (unbound) | RMSF (Å) - Holo (bound) |
| Phe1764 | 0.85 | 0.62 |
| Tyr1771 | 0.92 | 0.71 |
| Asn1766 | 1.15 | 0.89 |
| Thr1759 | 1.03 | 0.95 |
This is a hypothetical representation of data showing a reduction in flexibility of key binding site residues upon ligand binding.
Structure Activity Relationship Sar Analysis of Trifluoromethoxy Benzothiazole Isomers
Impact of Trifluoromethoxy Positional Isomerism on Biological Activity and Specific Target Interactions
The position of the trifluoromethoxy (-OCF3) group on the benzothiazole (B30560) ring is a critical determinant of the molecule's biological activity. This substituent significantly influences the electronic properties and lipophilicity of the compound, which in turn affects its ability to interact with specific biological targets. The Riluzole (B1680632) 5-Trifluoromethoxy Isomer, also known as 5-(Trifluoromethoxy)-2-benzothiazolamine, is an impurity of Riluzole. cymitquimica.com Riluzole, the 6-trifluoromethoxy isomer, is a neuroprotective agent that modulates glutamatergic transmission. cymitquimica.com
The benzothiazole scaffold is a bicyclic ring system that is a common feature in many compounds with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. chemistryjournal.netresearchgate.net The specific placement of substituents on this nucleus fine-tunes the pharmacological profile.
Comparative Analysis of the 5-Isomer's Activity Profile with the 6-Isomer (Riluzole) and Other Positional Variants
A comparative analysis indicates that the biological activity of trifluoromethoxy-substituted benzothiazoles is highly sensitive to the position of the -OCF3 group. Riluzole (the 6-isomer) is an approved therapeutic agent, indicating a favorable interaction with its biological targets, which include voltage-gated sodium channels. nih.gov
Quantitative structure-activity relationship (QSAR) studies on a series of 2-benzothiazolamines have provided insights into the impact of substituent positioning. An analysis of aryl-substituted 2-benzothiazolamines as inhibitors of sodium flux in rat cortical slices revealed that substitution at the 4- or 5-position of the benzo ring tends to decrease potency. researchgate.net This suggests that the Riluzole 5-Trifluoromethoxy Isomer would likely exhibit reduced neuroprotective activity compared to the 6-isomer, Riluzole.
Table 1: Comparative Activity Profile of Trifluoromethoxy Benzothiazole Isomers
| Compound | Position of -OCF3 Group | Reported Biological Activity/Potency |
| Riluzole | 6 | Neuroprotective, anticonvulsant, sodium channel blocker. nih.gov |
| This compound | 5 | Predicted to have decreased potency based on QSAR models. researchgate.net |
| Other Positional Variants (e.g., 4-substituted) | 4 | Generally associated with decreased potency in sodium flux inhibition assays. researchgate.net |
Influence of Substituent Effects at the 2-Amino Position on Pharmacological Action
The 2-amino group of the benzothiazole ring is a key site for chemical modification, and alterations at this position have a profound impact on the pharmacological action of the resulting compounds. researchgate.netrjptonline.org Structure-activity relationship studies on various benzothiazole derivatives have consistently shown that the nature of the substituent at the 2-amino position can modulate potency, selectivity, and even the type of biological activity observed. nih.govresearchgate.net
For instance, in a series of riluzole analogs designed to act as skeletal muscle sodium-channel blockers, the introduction of a protonatable amino function at the 2-position was found to enhance the use-dependent blocking behavior, a desirable characteristic for treating conditions of muscle over-excitability. nih.gov Replacing the primary amine of riluzole with a piperazine (B1678402) moiety resulted in a compound with greater use-dependent inhibition of Nav1.4 channels, highlighting the importance of basicity and steric factors at this position. nih.gov
Table 2: Influence of 2-Amino Position Substituents on Benzothiazole Activity
| 2-Position Substituent | General Effect on Pharmacological Action | Example |
| Primary Amine (-NH2) | Baseline activity for many neuroprotective benzothiazoles. nih.gov | Riluzole |
| Piperazine | Enhanced use-dependent sodium channel blocking activity. nih.gov | 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole |
| Hydrazine | Can alter the activity profile. nih.gov | 2-hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole |
| Alkylamido/Arylamido | Can confer or enhance antiproliferative activity. nih.gov | 2-Benzamido-4-(isothiocyanatornethyl)-thiazole |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isomeric Series and Analogs
Quantitative structure-activity relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For the riluzole series and its analogs, QSAR studies have been instrumental in understanding the structural requirements for anticonvulsant activity. researchgate.net
One such study performed a stepwise multiple regression analysis on a series of 24 riluzole analogs, including 2-benzothiazolamines and 3-substituted 2-iminobenzothiazolines. researchgate.net The models generated utilized various steric and electronic descriptors to predict anticonvulsant activity. The most statistically significant model achieved a high correlation coefficient (r > 0.97), indicating a strong predictive capability. researchgate.net The descriptors found to be important in these models included polarizability, density, molar refractivity, molar volume, average mass, and parachor. researchgate.net
Emerging Research Perspectives and Potential Applications of Riluzole 5 Trifluoromethoxy Isomer
Discovery of Novel Pharmacological Targets Beyond Established Riluzole (B1680632) Mechanisms
The Riluzole 5-Trifluoromethoxy Isomer, a structural analog of Riluzole, is a compound of interest in medicinal chemistry. ontosight.ai While its specific biological activities are not yet extensively documented, the foundational mechanisms of Riluzole provide a starting point for investigation. ontosight.ai Riluzole itself has a complex mechanism of action, primarily known for its modulation of glutamatergic neurotransmission and inhibition of voltage-gated sodium channels. wikipedia.orgpatsnap.comnih.govguidetopharmacology.orgdrugbank.com It is believed to reduce the presynaptic release of glutamate (B1630785), the main excitatory neurotransmitter in the central nervous system. patsnap.comnih.gov An excess of glutamate can lead to excitotoxicity, a process implicated in the pathology of neurodegenerative diseases. patsnap.com
The structural similarity of the 5-Trifluoromethoxy isomer to Riluzole suggests it may also interact with these established targets. ontosight.ai The trifluoromethoxy group at the 5-position, however, significantly alters the electronic and physical properties of the molecule compared to the 6-trifluoromethoxy group in Riluzole. ontosight.ai This chemical distinction opens the possibility of novel pharmacological targets and modified activity at known ones.
Research into benzothiazole (B30560) derivatives, the core structure of this isomer, reveals a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. ijpsr.comnih.govjddtonline.inforesearchgate.net This suggests that the this compound could have a pharmacological profile that extends beyond the neuroprotective effects of Riluzole. For instance, some benzothiazole analogs have been investigated for their activity as kinase inhibitors and for their potential to target pathways involved in cancer. nih.govresearchgate.netmdpi.com
Furthermore, the exploration of Riluzole analogs has shown that modifications to the benzothiazole scaffold can lead to compounds with altered or enhanced activities. nih.govnih.gov For example, some analogs have demonstrated improved use-dependent inhibition of skeletal muscle sodium channels, which could be relevant for conditions beyond amyotrophic lateral sclerosis (ALS). nih.govnih.gov The investigation into the 5-Trifluoromethoxy isomer will likely involve screening against a broad panel of receptors and enzymes to uncover any unique therapeutic potential.
Development of Advanced Formulation Strategies for Enhanced Preclinical Bioavailability
The preclinical development of any new chemical entity, including the this compound, necessitates overcoming challenges related to its physicochemical properties to ensure adequate bioavailability. Riluzole itself has an oral bioavailability of approximately 60%. drugbank.com Advanced formulation strategies are being explored to improve the delivery and efficacy of Riluzole and its analogs.
One promising approach is the use of nanoemulsions for intranasal delivery. researchgate.net This method aims to bypass the blood-brain barrier and deliver the drug directly to the central nervous system, which could enhance its therapeutic effects in neurodegenerative disorders. researchgate.net Other nanoparticle-based systems, such as solid lipid nanoparticles and liposomes, have also shown potential in preclinical studies to increase the brain-targeting efficiency and bioavailability of Riluzole. neurologyletters.comneurologyletters.com
These advanced drug delivery systems offer several advantages:
Enhanced Solubility and Stability: Nanoparticles can improve the solubility and stability of poorly water-soluble compounds. neurologyletters.com
Targeted Delivery: Formulations can be engineered to target specific tissues or cells, potentially reducing systemic side effects. neurologyletters.com
Sustained Release: Systems like hydrogels can provide controlled and sustained release of the drug, reducing the frequency of administration. neurologyletters.com
The table below summarizes some advanced formulation strategies that could be applicable to enhance the preclinical bioavailability of the this compound, based on research with Riluzole and other benzothiazoles.
| Formulation Strategy | Potential Advantages | Supporting Evidence |
| Nanoemulsions (Intranasal) | Bypasses the blood-brain barrier, direct CNS delivery. researchgate.net | Studies with Riluzole have shown increased brain uptake in rats. researchgate.net |
| Solid Lipid Nanoparticles | Increased bioavailability and brain-targeting efficiency. neurologyletters.comneurologyletters.com | Preclinical studies in rodent models of ALS have demonstrated success. neurologyletters.comneurologyletters.com |
| Liposomes | Encapsulation protects the drug from degradation and can enhance CNS bioavailability. neurologyletters.com | Animal models have shown improved motor function with liposomal Riluzole formulations. neurologyletters.com |
| Hydrogels | Localized and sustained drug release, minimizing systemic toxicity. neurologyletters.com | Explored in preclinical studies with promising results for localized delivery. neurologyletters.com |
| Transdermal Patches | Sustained drug release, bypassing first-pass metabolism. neurologyletters.com | Pilot trials with Riluzole have shown potential, though skin irritation can be a challenge. neurologyletters.com |
These strategies will be crucial in the preclinical evaluation of the this compound to ensure that it reaches its pharmacological targets in sufficient concentrations to elicit a therapeutic effect.
Exploration of Potential for Multi-Target-Directed Ligand Development
The complex and multifactorial nature of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, has led to a shift in drug discovery towards multi-target-directed ligands (MTDLs). nih.govjocpr.comnih.govfrontiersin.orgfrontiersin.org MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering a more effective therapeutic approach than single-target drugs. nih.govjocpr.comnih.gov
The benzothiazole scaffold, present in the this compound, is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a basis for the development of ligands for a wide variety of biological targets. ijpsr.comnih.govnih.gov This makes it an excellent candidate for the design of MTDLs.
For instance, researchers have designed and synthesized novel benzothiazole derivatives that act as dual inhibitors of acetylcholinesterase and histamine (B1213489) H3 receptors, both of which are relevant targets in Alzheimer's disease. nih.gov The development of MTDLs based on the this compound could involve incorporating pharmacophores from other active compounds to create hybrid molecules with a broader spectrum of activity. A study on Riluzole-Rasagiline hybrids demonstrated the potential of this approach for amyotrophic lateral sclerosis. nih.govacs.orgnih.gov
The potential for the this compound in MTDL development is significant, considering the diverse biological activities associated with the benzothiazole class of compounds. ijpsr.comjddtonline.inforesearchgate.net
Strategic Design of New Isomeric Benzothiazole Analogs with Tailored Efficacy Profiles
The strategic design of new isomeric benzothiazole analogs is a key area of research aimed at developing compounds with improved efficacy and selectivity. mdpi.comacs.orgnih.govunifi.itnih.govjyoungpharm.orgijpdd.orgmdpi.commdpi.com Structure-activity relationship (SAR) studies are crucial in this process, as they help to identify the key structural features responsible for the biological activity of a compound. nih.govresearchgate.netacs.org
For the this compound, SAR studies would involve synthesizing a series of related compounds with systematic modifications to the benzothiazole ring and its substituents. These analogs would then be screened for their biological activity to determine how changes in chemical structure affect their pharmacological properties. nih.gov
Key considerations in the design of new benzothiazole analogs include:
Lipophilicity: This property can significantly influence a compound's ability to cross cell membranes and the blood-brain barrier. nih.govnih.gov
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the reactivity and binding affinity of the molecule. acs.org
Stereochemistry: The three-dimensional arrangement of atoms can have a profound impact on a compound's interaction with its biological target.
The table below outlines some strategic design approaches for creating new isomeric benzothiazole analogs with tailored efficacy profiles.
| Design Strategy | Rationale | Example from Benzothiazole Research |
| Substitution Pattern Modification | Altering the position of substituents on the benzothiazole ring can significantly impact activity and selectivity. | A study on benzothiazole analogs for cocaine use disorder involved substitutions on the phenyl ring with electron-donating and electron-withdrawing groups. acs.org |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to enhance potency or reduce toxicity. | In the design of carbonic anhydrase inhibitors, the ureido linker in a known inhibitor was modified in new benzothiazole-based analogs. unifi.itnih.gov |
| Scaffold Hopping | Replacing the core benzothiazole structure with a different heterocyclic system while retaining key pharmacophoric features. | The 1,3-benzothiazole ring has been considered as a potential scaffold-hop from indole (B1671886) derivatives in the development of CNS medicines. researchgate.net |
| Hybridization | Combining the structural features of two or more different pharmacologically active molecules into a single hybrid compound. | Riluzole has been combined with rasagiline (B1678815) to create multi-target-directed ligands for ALS. nih.govacs.orgnih.gov |
Through these and other medicinal chemistry strategies, it may be possible to develop new benzothiazole analogs based on the this compound with optimized efficacy and safety profiles for a range of therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers distinguish the 5-trifluoromethoxy isomer of Riluzole from its structural analogs in synthetic mixtures?
- Methodological Answer : Utilize gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) to analyze elution profiles and spectral fingerprints. The trifluoromethoxy group exhibits distinct vibrational modes (e.g., C-F stretching at ~1150–1250 cm⁻¹), enabling differentiation from isomers like 3-trifluoromethoxy derivatives. Chemometric tools like multivariate curve resolution (MCR) can isolate overlapping chromatographic peaks .
- Data Reference : GC-FTIR studies on nitro-substituted trifluoromethyl benzoid compounds show wavenumber-specific selectivity for isomer identification .
Q. What analytical techniques are most effective for quantifying trace impurities in Riluzole 5-trifluoromethoxy isomer samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and mass spectrometry (LC-MS) provides sensitivity for detecting positional isomers and nitro-substituted byproducts. Cross-validate with nuclear magnetic resonance (NMR) to confirm structural integrity, particularly for trifluoromethoxy group positioning .
- Data Reference : Reference standards for Riluzole derivatives (CAS 1744-22-5) highlight purity thresholds (>97% by HPLC) and impurity profiling protocols .
Advanced Research Questions
Q. How do substituent effects influence the stability and interconversion dynamics of this compound under varying reaction conditions?
- Methodological Answer : Perform kinetic studies using temperature-controlled NMR or IR spectroscopy to monitor isomerization pathways. Substituent electron-withdrawing effects (e.g., -CF₃O) alter activation barriers for tautomerism or ring-opening reactions. Compare with analogs like 3-trifluoromethoxy isomers to isolate electronic vs. steric contributions .
- Data Reference : Studies on 4-azidopyrimidines demonstrate substituent-driven tautomer equilibria, validated via crystallography and spectroscopy .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across preclinical models?
- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize experimental designs. For example:
- Population : Neuronal cell lines vs. in vivo rodent models.
- Intervention : Dose-response curves under hypoxia vs. normoxia.
- Comparison : 5-trifluoromethoxy isomer vs. Riluzole parent compound.
- Outcome : Glutamate uptake efficiency or oxidative stress markers.
- Time : Acute (24h) vs. chronic (14-day) exposure.
Statistical meta-analysis of heterogeneous data can identify confounding variables (e.g., metabolite interference) .
Q. How can ion mobility spectrometry (IMS) enhance real-time monitoring of isomer separation during synthetic scale-up?
- Methodological Answer : Implement Vocus CI-IMS-TOF for rapid isomer separation (millisecond timescale) compared to GC. Optimize carrier gas flow rates and drift tube voltages to resolve trifluoromethoxy positional isomers. Validate with collision cross-section (CCS) databases for structural confirmation .
- Data Reference : TOFWERK IMS achieves >90% isomer resolution for nitroaromatics, critical for process optimization .
Research Design and Validation Frameworks
Q. What criteria ensure ethical and feasible experimental designs for isomer-specific neuropharmacological studies?
- Methodological Answer : Apply the FINER model:
- Feasible : Prioritize in vitro assays (e.g., primary neuron cultures) before in vivo trials.
- Interesting : Link isomer-specific effects to glutamate transporter subtype selectivity.
- Novel : Investigate understudied trifluoromethoxy positioning in blood-brain barrier permeability.
- Ethical : Adhere to institutional guidelines for neurotoxicity screening.
- Relevant : Align with ALS/neurodegenerative disease therapeutic gaps .
Q. How should researchers address isomer stability discrepancies between computational predictions and experimental data?
- Methodological Answer : Cross-validate density functional theory (DFT) calculations (e.g., Gibbs free energy of isomerization) with accelerated stability testing (40°C/75% RH for 6 months). Use X-ray crystallography to confirm solid-state conformation and detect polymorphic transitions .
Data Interpretation and Reporting
Q. What statistical methods mitigate false positives in isomer bioactivity screens?
- Methodological Answer : Apply Benjamini-Hochberg correction for high-throughput screening (HTS) data. Use orthogonal assays (e.g., SPR for binding affinity, patch-clamp for ion channel modulation) to confirm hits. Report effect sizes with 95% confidence intervals to contextualize significance .
Q. How can researchers reconcile conflicting chromatographic retention times for Riluzole isomers across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
